N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide
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Overview
Description
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide: is a synthetic organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of both benzoyl and dihydroxybenzoyl groups attached to a thiosemicarbazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide typically involves the condensation reaction between 2,5-dihydroxybenzoic acid and benzoyl chloride in the presence of thiosemicarbazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Formation of 2,5-dihydroxybenzoyl chloride by reacting 2,5-dihydroxybenzoic acid with thionyl chloride.
Step 2: Condensation of 2,5-dihydroxybenzoyl chloride with thiosemicarbazide to form the intermediate product.
Step 3: Reaction of the intermediate with benzoyl chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potent redox-active molecule. This property allows it to modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Gentisuric Acid:
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, it is known for its antioxidant properties.
Uniqueness: this compound is unique due to the presence of both benzoyl and dihydroxybenzoyl groups, which confer distinct chemical and biological properties
Biological Activity
N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by a thiosemicarbazide backbone with benzoyl and dihydroxybenzoyl substituents. This unique structure is believed to contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro testing against a range of bacterial strains has shown promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species, including Staphylococcus aureus and Escherichia coli. The compound displayed MIC values ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .
- The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for its anticancer properties:
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Cytotoxicity Assays : Studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were reported as follows:
Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Mechanism of Action : The compound appears to exert its anticancer effects by inducing oxidative stress and disrupting cellular signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of hydroxyl groups at positions 2 and 5 on the benzoyl moiety enhances its binding affinity to target enzymes and receptors.
- Modifications in the thiosemicarbazide portion have been shown to affect both antimicrobial and anticancer activities. For instance, derivatives with additional electron-withdrawing groups exhibited increased potency against microbial strains .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
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Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection severity compared to placebo treatments.
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Case Study on Cancer Treatment :
- In preclinical models, the compound was administered alongside conventional chemotherapy agents. Results showed enhanced tumor regression rates and improved survival times in treated animals compared to those receiving chemotherapy alone.
Properties
CAS No. |
220042-06-8 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[[(2,5-dihydroxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23) |
InChI Key |
SZXFTNCIKTVNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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